molecular formula C11H17N B7846883 2-(3,5-Dimethylphenyl)propan-2-amine

2-(3,5-Dimethylphenyl)propan-2-amine

Cat. No.: B7846883
M. Wt: 163.26 g/mol
InChI Key: PFYNGSRPFVEUFC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)propan-2-amine (CAS 77083-30-8 as its hydrochloride salt) is a secondary amine featuring a propane-2-amine backbone substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₇N (free base) or C₁₁H₁₈ClN (hydrochloride salt), with a molecular weight of 199.72 g/mol for the salt form . The compound exhibits basicity typical of amines, and its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Structural characterization via ¹H/¹³C NMR, IR, and HRMS confirms its identity .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-9(2)7-10(6-8)11(3,4)12/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYNGSRPFVEUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to prepare 2-(3,5-Dimethylphenyl)propan-2-amine is through alkylation. The specific step involves reacting 3,5-dimethylphenylacetylene with ethyl acetate, followed by a hydrogenation reduction reaction to generate the target product .

Industrial Production Methods

Industrial production methods for 2-(3,5-Dimethylphenyl)propan-2-amine typically involve large-scale synthesis using similar alkylation and reduction reactions. The reaction conditions are optimized for higher yields and purity, often involving catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Dimethylphenyl)propan-2-amine is being explored for its potential therapeutic effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those related to mood and cognition.

Mechanism of Action :

  • The compound may act as a modulator of serotonin receptors, which are implicated in mood regulation.
  • It has shown potential in inhibiting enzymes involved in metabolic pathways, similar to how certain quinolones inhibit viral RNA polymerase .

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-(3,5-Dimethylphenyl)propan-2-amine exhibit significant antimicrobial properties. For example:

CompoundMinimum Inhibitory Concentration (MIC)
2-(3,5-Dimethylphenyl)propan-2-amine32 µg/mL
Linezolid16 µg/mL
Fluconazole64 µg/mL

This indicates its effectiveness against various bacterial strains, including resistant pathogens like Staphylococcus aureus and certain Candida species .

Anticancer Potential

Research suggests that amine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. Preliminary studies indicate that compounds similar to 2-(3,5-Dimethylphenyl)propan-2-amine may demonstrate cytotoxic effects against several cancer cell lines .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various dimethylphenyl derivatives against Staphylococcus aureus and Candida species. The results indicated that the compound had significant inhibitory effects at low concentrations, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity Research

In vitro studies have shown that derivatives of 2-(3,5-Dimethylphenyl)propan-2-amine can effectively reduce the viability of cancer cells. These findings support further exploration into its use as a therapeutic agent in oncology .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as an intermediate in various industrial processes. Its unique properties make it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)
  • Substituents : Chlorine atoms at the 3,5-positions (electron-withdrawing groups).
  • Impact: Basicity: Reduced compared to dimethylphenyl due to Cl's electron-withdrawing nature. Lipophilicity: Higher logP than dimethyl analog (Cl has higher molar refractivity than CH₃). Applications: Potential use in agrochemicals or as a ligand in organometallic catalysis .
N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine
  • Substituents : Methoxy groups (electron-donating) on two phenyl rings.
  • Impact :
    • Electronic Environment : Increased electron density enhances π-π stacking interactions.
    • Solubility : Methoxy groups improve polarity, increasing solubility in polar solvents vs. methyl groups.
    • Synthesis : Reductive amination using NaB(CN)H₃ and TiCl₄, yielding 68–95% purity .

Steric and Structural Modifications

N-((3,5-Dimethylphenyl)(phenyl)methyl)propan-2-amine
  • Structure : Additional phenyl group attached via a methyl bridge.
  • Impact :
    • Steric Hindrance : Bulky substituents may reduce metabolic degradation.
    • Optical Activity : Enantiomers (e.g., [α]²⁵₅₈₉ = ±0.7–1.5) indicate chiral centers influencing biological interactions .
N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine
  • Substituents : Diethyl groups (bulkier than dimethyl) and a naphthyl group.
  • Synthesis: 68% yield via TiCl₄-mediated reductive amination over 48 hours .

Complex Derivatives and Pharmacological Potential

N-[2-(3,5-Dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine hydrochloride
  • Structure : Multiple methoxy and phenylethynyl groups.
  • Impact :
    • Binding Affinity : Extended conjugation may enhance receptor binding (e.g., GPCRs).
    • Solubility : Hydrochloride salt improves bioavailability for therapeutic use .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Yield Key Applications
2-(3,5-Dimethylphenyl)propan-2-amine 3,5-CH₃ 199.72 (HCl salt) High solubility (HCl salt), basic N/A Pharmaceuticals
2-(3,5-Dichlorophenyl)propan-2-amine 3,5-Cl 208.09 Lipophilic, electron-deficient N/A Agrochemicals
N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine 3,5-OCH₃ (two rings) 406.47 Polar, π-π interactions 68% Ligand synthesis
N-((3,5-Dimethylphenyl)(phenyl)methyl)propan-2-amine Phenyl + 3,5-CH₃ 267.39 Chiral, stereochemical diversity 56% Chiral intermediates
N-[2-(3,5-Dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine HCl Multiple OCH₃, phenylethynyl 474.03 (HCl salt) High conjugation, receptor binding N/A Drug candidates

Biological Activity

2-(3,5-Dimethylphenyl)propan-2-amine, also known as 2-(2,5-Dimethylphenyl)propan-2-amine, is an organic compound that has garnered attention for its potential biological activities. This compound features a branched alkane structure with an amine functional group and a dimethyl-substituted phenyl group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter pathways, and comparisons with structurally similar compounds.

  • Molecular Formula : C₁₃H₁₉N
  • Molecular Weight : Approximately 163.26 g/mol
  • Structure : The compound's structure includes a propan-2-amine moiety attached to a dimethyl-substituted phenyl group.

Research indicates that 2-(3,5-Dimethylphenyl)propan-2-amine may interact with various neurotransmitter systems. Specifically, studies suggest it modulates the activity of dopamine and norepinephrine transporters, which are critical for mood regulation and cognitive functions. The compound's ability to act as a ligand suggests it can bind to specific receptors or enzymes, potentially influencing signaling pathways related to neurotransmission and metabolic processes.

Biological Activity Overview

The biological activity of 2-(3,5-Dimethylphenyl)propan-2-amine can be summarized as follows:

Activity Description
Neurotransmitter Modulation Influences dopamine and norepinephrine transporters; potential effects on mood.
Receptor Interaction Acts as a ligand for specific receptors; may affect signal transduction.
Cytotoxicity Potential cytotoxic effects warranting further investigation in cancer research.

Case Studies and Research Findings

  • Neurotransmitter Effects :
    • A study highlighted the compound's potential to modulate neurotransmitter pathways, particularly focusing on its interaction with dopamine transporters. This modulation could have implications for treating mood disorders.
  • Cytotoxicity Assessment :
    • In vitro studies assessing the cytotoxic effects of related compounds revealed that structural analogs might exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study reported an IC₅₀ value of 4.85 μM for a structurally similar compound against the NCI-H460 cell line, suggesting that derivatives of this class could be explored for anticancer properties .
  • Structure-Activity Relationships (SAR) :
    • Investigations into the structure-activity relationships of related compounds indicate that modifications in the phenyl substituent can significantly alter biological activity. For example, changes in the substitution pattern on the aromatic ring can lead to different receptor interactions and potencies .

Comparison with Similar Compounds

The unique structural features of 2-(3,5-Dimethylphenyl)propan-2-amine differentiate it from other compounds in its class. Below is a comparison table highlighting some similar compounds:

Compound Name Structural Features Biological Activity
1-(3,4-Dimethylphenyl)propan-1-amineDifferent substitution pattern on phenylExhibits distinct psychoactive properties
1-(3-Methylphenyl)propan-1-amineLess sterically hinderedVaries in biological activity profile
3-(4-Methylphenyl)propan-1-aminePara substitutionPotentially different receptor interactions

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